N,N-diethyl-2-((5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-9-yl)oxy)acetamide
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Overview
Description
Preparation Methods
The synthesis of (E)-4-benzylidene-2-methyloxazol-5(4H)-one involves several steps. One common method includes the condensation of benzaldehyde with 2-methyl-4-oxazolone under specific reaction conditions . The reaction typically requires a base catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
(E)-4-benzylidene-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone derivatives.
Substitution: It can undergo substitution reactions where the benzylidene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(E)-4-benzylidene-2-methyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (E)-4-benzylidene-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
(E)-4-benzylidene-2-methyloxazol-5(4H)-one can be compared with other similar compounds such as:
- 4-benzylidene-2-phenyl-oxazol-5(4H)-one
- 4-benzylidene-2-methyl-oxazolidin-5-one These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of (E)-4-benzylidene-2-methyloxazol-5(4H)-one lies in its specific benzylidene and oxazolone moieties, which confer distinct properties and applications .
Properties
CAS No. |
20501-32-0 |
---|---|
Molecular Formula |
C41H56N2O12 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[[(9Z,19Z,21Z)-2,13,15,17,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetamide |
InChI |
InChI=1S/C41H56N2O12/c1-11-43(12-2)29(44)19-53-28-18-26-37(49)31-30(28)32-38(25(8)36(31)48)55-41(9,39(32)50)54-17-16-27(52-10)22(5)34(46)24(7)35(47)23(6)33(45)20(3)14-13-15-21(4)40(51)42-26/h13-18,20,22-24,27,33-35,45-49H,11-12,19H2,1-10H3,(H,42,51)/b14-13-,17-16-,21-15- |
InChI Key |
BYGXEZLGHPZCPM-FMAJGZLVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C/C(C(C(C(C(C(C(C(/C=C\OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)O)C)O)C)O)C)/C)O |
Canonical SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)O)C)O)C)O)C)C)O |
Origin of Product |
United States |
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